N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a tetrahydro structure and a carboxamide group attached to a dimethoxyphenyl moiety
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15-11-5-3-4-6-12(11)22-18-15/h7-9H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSMVAVGKAFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NOC3=C2CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a carboxylic acid or its derivative.
Introduction of the Tetrahydro Structure: The tetrahydro structure can be introduced through hydrogenation or reduction reactions, often using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been used as a tool in biological research to study its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with diverse functionalities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: This compound has been studied for its corrosion inhibition properties and shows potential in industrial applications.
3,4-Dimethoxyphenylacetonitrile: This compound is used as an intermediate in the synthesis of various bioactive molecules and has applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
